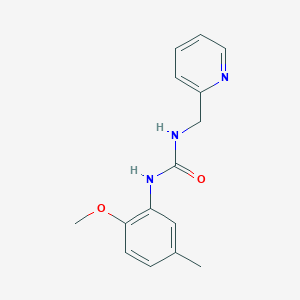![molecular formula C19H13BrN2O3 B5492136 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide](/img/structure/B5492136.png)
3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it a promising candidate for various applications.
作用機序
The mechanism of action of 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and the modulation of signaling pathways. This leads to the suppression of inflammation and oxidative stress, as well as the induction of cell death in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
The advantages of using 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide in lab experiments include its high yield synthesis method, unique structure, and promising properties. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for the research on 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide. These include further studies on its mechanism of action, optimization of its synthesis method, and development of new applications for this compound. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound for potential therapeutic use.
In conclusion, this compound is a promising compound for scientific research due to its unique structure and properties. Its potential applications in various fields, including anti-inflammatory, antioxidant, and anticancer research, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for potential therapeutic use.
合成法
The synthesis of 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide involves the reaction of 2-cyanoacrylamide with 6-bromo-2-naphthol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. The yield of this synthesis method is reported to be high, making it a feasible approach for the production of this compound.
科学的研究の応用
3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
特性
IUPAC Name |
(E)-3-[5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3/c20-15-3-1-13-8-16(4-2-12(13)7-15)24-11-18-6-5-17(25-18)9-14(10-21)19(22)23/h1-9H,11H2,(H2,22,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTARUIHPMQRKB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5492068.png)
![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5492091.png)


![2,5-dimethyl-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine](/img/structure/B5492114.png)
![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5492118.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide](/img/structure/B5492128.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5492131.png)

![2-(2-methoxyphenoxy)-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}acetamide](/img/structure/B5492146.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492158.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5492167.png)
![4-[2-(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B5492172.png)